molecular formula C17H20N2O4S B14660287 2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid CAS No. 39964-49-3

2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid

Cat. No.: B14660287
CAS No.: 39964-49-3
M. Wt: 348.4 g/mol
InChI Key: VODTVAFNONGWDG-UHFFFAOYSA-N
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Description

2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that features a thiazolidine ring, a cyclopentyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with cyclopentylamine to form an imine intermediate. This intermediate then undergoes a cyclization reaction with thiazolidine-4-carboxylic acid under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiazolidine ring and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring and imine group may facilitate binding to active sites of enzymes, potentially inhibiting or modulating their activity. The methoxyphenyl group can enhance the compound’s affinity for hydrophobic pockets within proteins, contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(Cyclopentylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid include other thiazolidine derivatives and imine-containing compounds. For example:

    Thiazolidine-4-carboxylic acid: A simpler thiazolidine derivative used in various synthetic applications.

    Cyclopentylamine: A compound with a cyclopentyl group that can form imines with aldehydes and ketones.

    4-Methoxybenzaldehyde: A precursor in the synthesis of various methoxyphenyl derivatives.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

39964-49-3

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-cyclopentylimino-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O4S/c1-23-13-8-6-12(7-9-13)19-16(22)14(10-15(20)21)24-17(19)18-11-4-2-3-5-11/h6-9,11,14H,2-5,10H2,1H3,(H,20,21)

InChI Key

VODTVAFNONGWDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(SC2=NC3CCCC3)CC(=O)O

Origin of Product

United States

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